Benzo[a]pyrene-7,10-dione
Overview
Description
Benzo[a]pyrene-7,10-dione is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of benzo[a]pyrene and its potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-7,10-dione can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of dihydrodiol dehydrogenase, which catalyzes the oxidation of benzo[a]pyrene-7,8-dihydrodiol to yield this compound . The reaction typically occurs in the presence of cofactors such as NADP+.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pyrene-7,10-dione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of reactive sites on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzo[a]pyrene-7,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons.
Medicine: Research on this compound helps in understanding the mechanisms of chemical carcinogenesis and the development of potential therapeutic interventions.
Industry: While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.
Mechanism of Action
Benzo[a]pyrene-7,10-dione exerts its effects primarily through the formation of DNA adducts. It forms covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis . The compound generates reactive oxygen species, causing oxidative stress and DNA damage. The primary molecular targets include DNA and various enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
- Benzo[a]pyrene-7,8-dione
- Benzo[a]pyrene-9,10-dione
- Benzo[a]pyrene-4,5-dione
Comparison: Benzo[a]pyrene-7,10-dione is unique due to its specific position of the dione groups, which influences its reactivity and biological effects. Compared to other benzo[a]pyrene derivatives, it has distinct metabolic pathways and forms different DNA adducts, contributing to its unique role in chemical carcinogenesis .
Properties
IUPAC Name |
benzo[a]pyrene-7,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQYVPBQBAJGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221417 | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71241-25-3 | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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